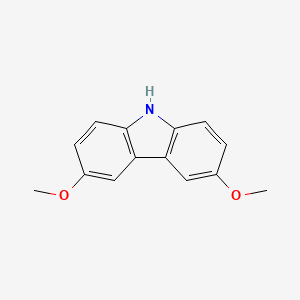

3,6-Dimethoxy-9H-carbazole

描述

Structure

3D Structure

属性

IUPAC Name |

3,6-dimethoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-16-9-3-5-13-11(7-9)12-8-10(17-2)4-6-14(12)15-13/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKMWXHJSIEAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349388 | |

| Record name | 3,6-Dimethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-01-2 | |

| Record name | 3,6-Dimethoxy-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57103-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dimethoxy-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,6-Dimethoxy-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 3,6-dimethoxy-9H-carbazole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details relevant synthetic methodologies, including classical named reactions and modern cross-coupling techniques. Experimental protocols for key transformations are provided, and quantitative data is summarized for comparative analysis.

Introduction

Carbazole (B46965) and its derivatives are of significant interest due to their diverse biological activities and unique photophysical properties. The 3,6-disubstituted carbazoles, in particular, are crucial building blocks for the development of novel therapeutic agents and advanced organic electronic materials. This compound serves as a valuable intermediate, with the methoxy (B1213986) groups providing sites for further functionalization or influencing the electronic properties of the core structure. This guide outlines the most pertinent synthetic routes to this target molecule.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways. The most common and adaptable method involves the initial halogenation of the carbazole core, followed by a nucleophilic substitution or cross-coupling reaction to introduce the methoxy groups. Alternative routes, such as photochemical cyclization, also provide access to this scaffold.

Pathway 1: From Carbazole via Bromination and Ullmann Condensation

This is a robust and frequently employed route that begins with the commercially available and inexpensive 9H-carbazole. The pathway involves two key transformations: the electrophilic bromination at the 3 and 6 positions, followed by a copper-catalyzed Ullmann condensation with a methoxide (B1231860) source.

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

The initial step is the selective bromination of the carbazole nucleus. This is typically achieved using N-bromosuccinimide (NBS) in a suitable solvent.

Experimental Protocol: Bromination of 9H-carbazole

-

Materials: 9H-carbazole, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 9H-carbazole (1 equivalent) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS (2.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Precipitate the product by adding water to the reaction mixture.

-

Collect the solid by filtration and dry in air.

-

Purify the crude product by flash chromatography (silica gel, eluent: Dichloromethane/Hexane 1:1) to yield 3,6-dibromo-9H-carbazole.[1]

-

Step 2: Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a classic copper-promoted reaction for the formation of carbon-oxygen bonds.[2][3] In this step, the 3,6-dibromo-9H-carbazole intermediate is reacted with a methoxide source, typically sodium methoxide, in the presence of a copper(I) catalyst.

Experimental Protocol: Ullmann Condensation for Methoxylation

-

Materials: 3,6-Dibromo-9H-carbazole, Sodium methoxide, Copper(I) iodide (CuI), N,N-Dimethylformamide (DMF) or other high-boiling polar solvent.

-

Procedure:

-

To a dried flask under an inert atmosphere, add 3,6-dibromo-9H-carbazole (1 equivalent), sodium methoxide (excess, e.g., 2.5 equivalents per bromine), and a catalytic amount of CuI (e.g., 10-20 mol%).

-

Add anhydrous, degassed DMF.

-

Heat the reaction mixture to a high temperature (typically >150 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an aqueous solution of ammonium (B1175870) chloride and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

-

Quantitative Data Summary for Pathway 1

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| Bromination | 9H-carbazole | NBS | DMF | 0 °C to RT | Overnight | Quantitative (crude) |

| Ullmann Condensation | 3,6-Dibromo-9H-carbazole, Sodium methoxide | CuI | DMF | >150 °C | Several hours | Moderate to Good |

Note: Specific yields for the Ullmann condensation step can vary significantly based on the exact reaction conditions and substrate purity.

Logical Workflow for Pathway 1

References

- 1. 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,6-Dimethoxy-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,6-Dimethoxy-9H-carbazole, a significant heterocyclic compound. This document details the methodologies for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development.

Physicochemical Properties

This compound is a derivative of carbazole (B46965), a tricyclic aromatic heterocycle.[1] The inclusion of two methoxy (B1213986) groups at the 3 and 6 positions significantly influences its electronic properties and, consequently, its spectroscopic behavior.

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol [2] |

| IUPAC Name | This compound[2] |

| CAS Number | 57103-01-2[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR (Proton NMR):

A ¹H NMR spectrum for this compound has been published and provides key insights into the proton environment of the molecule.[3] The expected signals would correspond to the aromatic protons on the carbazole core, the N-H proton, and the protons of the two methoxy groups.

¹³C NMR (Carbon-13 NMR):

While a specific ¹³C NMR spectrum for this compound was not found, a publication indicates that a derivative was characterized by ¹³C NMR.[3] The spectrum is expected to show distinct signals for the methoxy carbons and the aromatic carbons of the carbazole nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, C-H bonds of the aromatic rings and methoxy groups, C-O bonds of the methoxy groups, and C=C bonds of the aromatic system.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (in -OCH₃) | 2850-2960 |

| C=C Aromatic Stretch | 1450-1600 |

| C-O Stretch | 1000-1300 |

| C-N Stretch | 1250-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The carbazole system is a known chromophore.[4] The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic system.[5]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 227. The fragmentation pattern would likely involve the loss of methyl groups from the methoxy substituents and other characteristic cleavages of the carbazole ring.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of carbazole derivatives.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 s

-

Pulse angle: 30-45°

-

-

¹³C NMR:

-

Number of scans: 512-2048 (or more, depending on concentration)

-

Relaxation delay: 2-5 s

-

Pulse program: Proton-decoupled

-

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in a sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) of known concentration.

-

From the stock solution, prepare a series of dilutions to determine an optimal concentration that gives absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

-

Use the pure solvent as a reference blank.

Data Acquisition:

-

Record a baseline spectrum with the reference cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.

-

Gas Chromatography (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph for separation before entering the mass spectrometer.

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-500 (or as appropriate for the compound)

Workflow and Data Analysis

The systematic spectroscopic analysis of this compound follows a logical progression to confirm its identity and structure.

Caption: Workflow for the spectroscopic characterization of this compound.

The analysis begins with the purified compound, which then undergoes a suite of spectroscopic techniques. The data from each technique provides complementary information. NMR spectroscopy reveals the carbon-hydrogen framework, FT-IR identifies functional groups, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry confirms the molecular weight and fragmentation pattern. Collectively, these data allow for the unambiguous confirmation of the chemical structure and assessment of sample purity.

Caption: Integration of spectroscopic data for structural elucidation.

References

Solubility Profile of 3,6-Dimethoxy-9H-carbazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,6-Dimethoxy-9H-carbazole, a key building block in the development of organic electronic materials and potential pharmaceutical agents. A thorough understanding of its solubility is paramount for its synthesis, purification, formulation, and application. This document outlines the predicted qualitative solubility in a range of common organic solvents, presents a comprehensive experimental protocol for accurate quantitative solubility determination, and visualizes the experimental workflow.

Core Principles of Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This principle states that a solute will have the highest solubility in a solvent with similar polarity. This compound possesses a largely non-polar carbazole (B46965) core, with the two methoxy (B1213986) groups introducing a degree of polarity. The presence of the N-H group also allows for hydrogen bonding, which can influence its interaction with protic solvents.

Qualitative Solubility Profile

In the absence of extensive published quantitative data, the following table summarizes the predicted qualitative solubility of this compound in a variety of common organic solvents, based on its chemical structure and general principles of solubility.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The non-polar aromatic nature of these solvents is highly compatible with the carbazole core, facilitating strong van der Waals interactions. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are of intermediate polarity and are effective at dissolving a wide range of organic compounds, including those with both non-polar and polar functionalities. |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF is a polar aprotic solvent that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor, making it a good solvent for this compound. |

| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can dissolve compounds of intermediate polarity. |

| Esters | Ethyl Acetate (B1210297) | Moderate | Ethyl acetate has intermediate polarity and is a good solvent for a variety of organic compounds. |

| Alcohols | Ethanol, Methanol | Low to Moderate | While the methoxy and N-H groups can interact with the hydroxyl group of alcohols through hydrogen bonding, the large non-polar carbazole backbone limits solubility. Solubility is expected to increase with temperature.[1] |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are highly polar aprotic solvents capable of dissolving a wide range of organic molecules, including those with limited solubility in other solvents. |

| Non-polar Solvents | Hexane, Cyclohexane | Low | The significant polarity mismatch between the highly non-polar solvent and the somewhat polar this compound results in poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in organic solvents. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic equilibrium solubility.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer

-

Calibrated positive displacement micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. To avoid aspirating solid particles, it is recommended to use a syringe filter.

-

Transfer the aliquot to a volumetric flask of appropriate size.

-

Dilute the sample to the mark with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve by plotting the instrument response (e.g., peak area or absorbance) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

3. Safety Precautions:

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific hazard information.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Unraveling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of Carbazole Derivatives

A Case Study on a Representative Carbazole (B46965) Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. A fundamental understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR), advancing rational drug design, and engineering novel organic materials. Single-crystal X-ray diffraction is the definitive technique for obtaining this precise structural information.

This technical guide outlines the comprehensive methodology for determining the crystal structure of carbazole derivatives. Due to the current absence of publicly available, complete crystallographic data for 3,6-Dimethoxy-9H-carbazole, this document utilizes a representative carbazole derivative with a published crystal structure to illustrate the experimental workflow and data analysis. The principles and protocols detailed herein are broadly applicable to the crystallographic study of this compound and other related heterocyclic compounds.

I. Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and culminating in the collection and analysis of X-ray diffraction data.

Synthesis of Carbazole Derivatives

The synthesis of substituted carbazoles can be achieved through various organic chemistry methodologies. A common approach involves the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various substituents onto the carbazole core.[1]

General Synthetic Protocol:

-

Starting Materials: A di-halogenated carbazole derivative (e.g., 3,6-dibromo-9H-carbazole) and a desired boronic acid.

-

Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄, and a base, typically an aqueous solution of potassium carbonate (K₂CO₃).

-

Solvent: A suitable solvent system, often a mixture of toluene (B28343) and water.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon) for a specified period.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the organic phase is separated. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure substituted carbazole.

Single Crystal Growth

The growth of diffraction-quality single crystals is a critical and often challenging step. Several techniques can be employed, with slow evaporation being a commonly successful method for small organic molecules.[2][3]

Protocol for Crystal Growth by Slow Evaporation:

-

Solvent Selection: The purified carbazole derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble. Common solvents include dichloromethane, chloroform, ethyl acetate, and hexane.[3]

-

Solution Preparation: The solution is prepared at room temperature or with gentle heating to ensure complete dissolution.

-

Filtration: The solution is filtered through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: The filtered solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.[2]

-

Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with an X-ray source and a detector.[4]

Data Collection and Processing:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. The diffractometer rotates the crystal while collecting diffraction data at various orientations.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement:

-

Structure Solution: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.[5]

-

Structure Refinement: The initial atomic model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[5]

II. Data Presentation

The results of a crystal structure determination are presented in a standardized format, typically in the form of tables summarizing the key crystallographic and structural parameters. The following tables are illustrative of the data that would be generated for this compound upon successful crystal structure determination.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value (Illustrative) |

| Empirical formula | C₁₄H₁₃NO₂ |

| Formula weight | 227.26 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| Unit cell dimensions | a = 7.772(1) Å, α = 90° |

| b = 19.182(2) Å, β = 90° | |

| c = 5.725(1) Å, γ = 90° | |

| Volume | 852.4(2) ų |

| Z | 4 |

| Density (calculated) | 1.772 Mg/m³ |

| Absorption coefficient | 0.125 mm⁻¹ |

| F(000) | 480 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -9 ≤ h ≤ 9, -24 ≤ k ≤ 24, -7 ≤ l ≤ 7 |

| Reflections collected | 8123 |

| Independent reflections | 1045 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1045 / 0 / 77 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| C1 | C2 | 1.390(3) |

| C3 | C4 | 1.385(3) |

| N1 | C9a | 1.382(2) |

| C4a | C9b | 1.415(2) |

| O1 | C3 | 1.370(2) |

| O1 | C13 | 1.425(3) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C2 | C1 | C9b | 121.5(2) |

| C4 | C3 | O1 | 125.0(2) |

| C9a | N1 | C9b | 108.9(1) |

| C3 | O1 | C13 | 117.5(2) |

III. Visualization of the Experimental Workflow

The process of crystal structure determination can be visualized as a logical workflow, from the initial synthesis to the final structural analysis.

The determination of the crystal structure of carbazole derivatives provides invaluable atomic-level insights that are crucial for advancing their applications in drug discovery and materials science. While the specific crystallographic data for this compound is not yet publicly available, the well-established methodologies outlined in this guide provide a robust framework for its future structural elucidation. The detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, along with the standardized presentation of crystallographic data, serve as a comprehensive resource for researchers in the field. The successful determination of the crystal structure of this compound will undoubtedly contribute to a deeper understanding of its structure-property relationships and pave the way for the design of new and improved carbazole-based compounds.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 4. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. mkuniversity.ac.in [mkuniversity.ac.in]

An In-depth Technical Guide to the Electrochemical Characterization of 3,6-Dimethoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical characterization of 3,6-Dimethoxy-9H-carbazole, a key building block in the development of organic electronic materials and a potential scaffold in medicinal chemistry. This document details the experimental protocols, summarizes key electrochemical data, and illustrates the underlying electrochemical processes.

Core Electrochemical Properties

This compound is an electron-rich aromatic heterocycle. The methoxy (B1213986) groups at the 3 and 6 positions are electron-donating, which significantly influences the electronic properties of the carbazole (B46965) core. This substitution lowers the oxidation potential of the molecule compared to unsubstituted carbazole, making it more susceptible to electrochemical oxidation. This property is crucial for its application in various fields, such as hole-transporting materials in organic electronics.

The electrochemical behavior of carbazole derivatives is typically investigated using cyclic voltammetry (CV).[1] This technique allows for the determination of oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of electron transfer.

Quantitative Electrochemical Data

The electrochemical parameters of 3,6-disubstituted carbazole derivatives are highly dependent on the nature of the substituents. Electron-donating groups, such as methoxy groups, generally lower the oxidation potential, while electron-withdrawing groups increase it. The following table summarizes the oxidation potentials for this compound and related derivatives for comparative analysis.

| Compound | Onset Oxidation Potential (Eonset) vs. Ag/AgCl [V] | Peak Oxidation Potential (Epa) vs. Ag/AgCl [V] | Notes |

| This compound | Data not explicitly found in single source | Data not explicitly found in single source | The presence of two electron-donating methoxy groups is expected to significantly lower the oxidation potential compared to the parent carbazole. |

| 9H-Carbazole | ~1.14 | - | Unsubstituted core, serves as a baseline. |

| 3,6-Dibromo-9H-carbazole | ~1.42 | - | Electron-withdrawing bromo groups increase the oxidation potential. |

| N-phenylcarbazole | ~1.10 | - | N-substitution with an aryl group slightly lowers the oxidation potential. |

Note: Oxidation potentials can vary depending on experimental conditions such as solvent, electrolyte, scan rate, and reference electrode used.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable electrochemical data. The following section outlines a typical procedure for the cyclic voltammetry of carbazole derivatives.

Cyclic Voltammetry (CV) Measurements

Objective: To determine the oxidation and reduction potentials of this compound.

Instrumentation and Setup:

-

Potentiostat: A standard electrochemical workstation.

-

Three-Electrode Cell:

-

Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.

-

-

Electrochemical Cell: A glass cell with ports for the three electrodes and for purging with inert gas.

Reagents:

-

Analyte: this compound (typically 1-5 mM).

-

Solvent: Acetonitrile (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂) of electrochemical grade.

-

Supporting Electrolyte: Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP) (typically 0.1 M).

-

Internal Standard (optional but recommended): Ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple for potential calibration.

-

Polishing materials: Alumina (B75360) slurry (e.g., 0.05 µm) and polishing pads.

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Dissolve the supporting electrolyte in the solvent to the desired concentration (e.g., 0.1 M).

-

Dissolve the analyte (this compound) in the electrolyte solution to the desired concentration (e.g., 1 mM).

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Record a background cyclic voltammogram of the supporting electrolyte solution to determine the potential window.

-

Record the cyclic voltammogram of the analyte solution. A typical scan rate is 100 mV/s. The potential range should be set to encompass the expected oxidation and reduction events.

-

(Optional) After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram to calibrate the potential scale.

-

Signaling Pathways and Reaction Mechanisms

The electrochemical oxidation of this compound typically proceeds through the formation of a radical cation, which can then undergo further reactions, most notably electropolymerization.

Electrochemical Oxidation and Electropolymerization

The electropolymerization of carbazole derivatives is a well-established process that leads to the formation of a conductive polymer film on the electrode surface.[2] The methoxy groups at the 3 and 6 positions activate these sites for coupling.

The proposed mechanism involves the following steps:

-

Oxidation: The this compound monomer is oxidized at the electrode surface to form a radical cation.

-

Coupling: The radical cation can couple with another radical cation or a neutral monomer. The coupling is expected to occur at the positions with the highest spin density, which are typically the 3 and 6 positions for the carbazole core.

-

Deprotonation: The resulting dimer undergoes deprotonation to re-aromatize.

-

Chain Growth: This process repeats, leading to the growth of a polymer chain on the electrode surface.

The following diagrams illustrate the experimental workflow for electrochemical analysis and the proposed electropolymerization pathway.

References

A Technical Guide to the Quantum Yield of 3,6-Dimethoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield of 3,6-Dimethoxy-9H-carbazole. While a specific quantum yield value for this compound is not prominently reported in the reviewed literature, this document extrapolates expected properties based on data from structurally similar 3,6-disubstituted carbazole (B46965) derivatives. The guide details the experimental protocols for quantum yield determination and presents the fundamental photophysical processes involved.

Introduction to the Photophysical Properties of Substituted Carbazole Derivatives

The 9H-carbazole core is a vital heterocyclic aromatic scaffold in materials science and medicinal chemistry due to its inherent electronic and photophysical properties. Strategic substitution at the 3, 6, and 9 positions allows for precise tuning of these characteristics, including absorption and emission wavelengths, and fluorescence quantum yield. The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) groups, at the 3 and 6 positions is known to significantly influence the photophysical behavior of the carbazole core. These substituents can enhance the fluorescence quantum yield, making such derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. For instance, linking electron-donating substituents to the carbazole core has been shown to result in strong fluorescence quantum yields, in some cases approaching 0.6–0.7.[1][2]

Quantitative Photophysical Data of 3,6-Disubstituted Carbazole Derivatives

Due to the absence of a specific reported value for this compound, the following table summarizes the photophysical data for a selection of other 3,6-disubstituted carbazole derivatives. This data provides a comparative basis for estimating the potential quantum yield of the target molecule. The methoxy groups in this compound are electron-donating, which generally leads to an increase in the fluorescence quantum yield.

| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Reference |

| Carbazole | Cyclohexane | - | - | 0.38 | --INVALID-LINK-- |

| 3,6-Di-tert-butyl-9H-carbazole | Various | ~330-350 | ~350-370 | High | --INVALID-LINK-- |

| 3,6-Bis(4-methoxyphenyl)-9H-carbazole | Dichloromethane | 335 | 385 | - | --INVALID-LINK-- |

| 3,6-Diphenyl-9-hexyl-9H-carbazole derivative with formyl groups | - | - | 450 | 0.95 | --INVALID-LINK-- |

| N-hexyl-carbazole azomethine | DMF | - | - | 0.199 | --INVALID-LINK-- |

Note: The term "High" for the quantum yield of 3,6-Di-tert-butyl-9H-carbazole is as stated in the source, which suggests a significant fluorescence efficiency without providing a precise numerical value.

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The determination of Φ_f can be performed using either relative or absolute methods.

Relative Method

The relative method is the most common approach and involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer (Fluorometer)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent of choice (e.g., cyclohexane, ethanol, DMF)

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54)

Procedure:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the sample (this compound) and the chosen fluorescence standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the fluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same for both the sample and the standard.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:

Φ_f,sample = Φ_f,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_f,std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).

-

Absolute Method

The absolute method directly measures the number of emitted photons relative to the number of absorbed photons using an integrating sphere. This method does not require a reference standard.

Materials and Equipment:

-

Fluorescence Spectrometer equipped with an integrating sphere

-

Quartz cuvettes (1 cm path length)

-

Solvent of choice

Procedure:

-

Blank Measurement:

-

Place a cuvette containing only the pure solvent inside the integrating sphere.

-

Measure the spectrum of the excitation light scattered by the solvent. This serves as the reference (blank) measurement.

-

-

Sample Measurement:

-

Place the cuvette containing the sample solution in the integrating sphere.

-

Measure the emission spectrum, which will include both the scattered excitation light and the fluorescence emission from the sample.

-

-

Data Analysis:

-

The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the sample's emission to the difference in intensity of the scattered excitation light between the blank and the sample.

-

Visualizations

Experimental Workflow for Relative Quantum Yield Determination

References

An In-depth Technical Guide to the Thermal Properties of 3,6-Dimethoxy-9H-carbazole and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal properties of carbazole (B46965) derivatives, with a focus on compounds structurally related to 3,6-Dimethoxy-9H-carbazole. Carbazole and its derivatives are renowned for their excellent charge transport characteristics and thermal stability, making them crucial components in the field of organic electronics, including organic light-emitting diodes (OLEDs) and solar cells.[1][2][3] Understanding the thermal behavior of these materials, such as their decomposition temperature, glass transition temperature, and melting point, is paramount for designing robust and long-lasting electronic devices.[2][3][4]

While specific quantitative thermal analysis data for this compound is not extensively available in the reviewed literature, this document summarizes the thermal properties of a range of closely related carbazole derivatives. This comparative data offers valuable insights into how different functional groups and structural modifications influence the overall thermal stability of the carbazole core.[1]

Data Presentation: Thermal Properties of Carbazole Derivatives

The thermal stability of carbazole derivatives is typically evaluated using Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td) and Differential Scanning Calorimetry (DSC) to identify phase transitions like the glass transition temperature (Tg) and melting temperature (Tm).[1] The following table summarizes key thermal data for various carbazole derivatives, providing a comparative baseline for estimating the properties of related compounds.

| Compound/Derivative Type | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Reference |

| Conjugated Polymer (P1) | 314 (5% weight loss) | Not Specified | Not Specified | [1] |

| Benzocarbazole Derivatives | 270 - 462 | 78 - 127 | Not Specified | [1] |

| Low Molar Mass Host Materials | 278 - 435 (5% weight loss) | 80 - 150 | Not Specified | [5] |

| Pyridinyl-functionalized Carbazoles | 349 - 488 (5% weight loss) | > 150 | Not Specified | [6] |

| Oxetane-functionalized Carbazole (Compound 4) | > 360 | 142 | 250 | [7] |

| Oxetane-functionalized Carbazole (General) | > 360 | 142 - 165 | Not Specified | [7] |

| 3,6-di(fluorene-9)-9-octyl-9H-carbazole (Compound IV) | 285.72 (5% weight loss) | Not Specified | Not Specified | [8] |

| Poly(9-(tetrafluorovinylphenyl)-9H-carbazole) (P1) | 411 | 215 | Not Specified | [9] |

| Carbazole/dibenzo[b,d]furan-based HTMs | Up to 400 | > 190 | Not Specified | [1][10] |

Experimental Protocols

The data presented in this guide are obtained through standardized thermal analysis techniques. The following sections describe the generalized experimental methodologies for TGA and DSC as applied to the characterization of carbazole derivatives.[1][11]

Thermogravimetric Analysis (TGA)

TGA is employed to measure the thermal stability and decomposition temperature of a material by monitoring its mass change as a function of temperature.[1]

-

Sample Preparation: A small, precisely weighed amount of the carbazole derivative (typically 5-10 mg) is placed into an inert sample pan, commonly made of alumina (B75360) or platinum.[1][11]

-

Instrumentation: The analysis is performed using a standard thermogravimetric analyzer.[11]

-

Procedure: The sample is heated in the TGA furnace under a controlled, inert atmosphere (e.g., nitrogen gas) to prevent oxidative degradation. The temperature is increased from ambient conditions to a final temperature, often between 600-800 °C, at a constant heating rate, typically 10 °C/min.[11] The mass of the sample is continuously recorded throughout the heating process.[1]

-

Data Analysis: The decomposition temperature (Td) is determined from the resulting mass vs. temperature curve. It is commonly reported as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs, indicating the onset of significant thermal decomposition.[1][11]

Differential Scanning Calorimetry (DSC)

DSC is used to identify the temperatures of phase transitions, such as melting (Tm) and glass transitions (Tg), by measuring the difference in heat flow between a sample and a reference as a function of temperature.[1]

-

Sample Preparation: A small amount of the sample (typically 3-5 mg) is weighed and hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference to ensure accurate heat flow measurements.[1][11]

-

Instrumentation: The analysis is carried out using a standard differential scanning calorimeter.[11]

-

Procedure: A heat-cool-heat cycle is typically employed:

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point. This scan records the melting temperature (Tm) and erases the sample's prior thermal history.[11]

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature, typically 0 °C or 25 °C.[11]

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. This scan is crucial for clearly observing the glass transition.[11]

-

-

Data Analysis: The glass transition temperature (Tg) is observed as a step-like change in the baseline of the heat flow curve, typically determined from the midpoint of the transition during the second heating scan.[1][11] The melting temperature (Tm) is identified as the peak temperature of the endothermic event recorded during the first heating scan.[11]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the thermal analysis of carbazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 5. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

Spectroscopic Analysis of 3,6-Dimethoxy-9H-carbazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,6-dimethoxy-9H-carbazole. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of carbazole (B46965) derivatives.

Summary of NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.75 | br s | - | H-9 |

| 7.33 | d | 2.4 | H-4, H-5 |

| 7.27 | d | 8.7 | H-1, H-8 |

| 6.90 | dd | 8.7, 2.4 | H-2, H-7 |

| 3.90 | s | - | -OCH₃ |

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 153.8 | C-3, C-6 |

| 135.2 | C-10, C-11 |

| 124.0 | C-1, C-8 |

| 115.5 | C-12, C-13 |

| 111.3 | C-2, C-7 |

| 94.8 | C-4, C-5 |

| 56.1 | -OCH₃ |

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR data for carbazole derivatives, based on standard laboratory practices.[1][2]

1. Sample Preparation

-

Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent: A suitable deuterated solvent in which the compound is soluble should be used. Chloroform-d (CDCl₃) is a common choice for carbazole derivatives.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent is typical. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[2]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to reference the chemical shifts to 0 ppm.

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 to 32 scans are typically sufficient.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a standard workflow for the characterization of this compound using NMR spectroscopy.

References

Purifying 3,6-Dimethoxy-9H-carbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core purification techniques for crude 3,6-Dimethoxy-9H-carbazole, a crucial building block in the synthesis of various functional materials and pharmaceutical compounds. Ensuring the high purity of this intermediate is paramount for the successful outcome of subsequent reactions and the properties of the final products. This document outlines detailed experimental protocols for recrystallization, column chromatography, and sublimation, supported by quantitative data and visual workflows to aid researchers in obtaining high-purity this compound.

Introduction to Purification Strategies

The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude material. Common impurities may include unreacted starting materials, by-products from the synthetic route, and residual solvents. The three primary techniques employed for the purification of this carbazole (B46965) derivative are:

-

Recrystallization: A widely used technique for purifying solid compounds based on differences in solubility of the compound and impurities in a suitable solvent at different temperatures.

-

Column Chromatography: A powerful separation technique that utilizes a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluent) to separate components of a mixture based on their differential adsorption.

-

Sublimation: A purification method for thermally stable solids where the substance transitions directly from the solid to the gas phase and then back to the solid phase, leaving non-volatile impurities behind.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the purification of this compound. Please note that the actual yields and purity levels may vary depending on the quality of the crude material and the specific experimental conditions.

| Purification Technique | Typical Purity of Crude Material | Eluent/Solvent System | Typical Yield (%) | Purity After Purification | Analytical Method for Purity Assessment |

| Recrystallization | >85% | Ethanol (B145695) or Ethyl Acetate/Hexane | 80-95% | >98% | ¹H NMR, HPLC |

| Column Chromatography | 70-90% | Hexane/Ethyl Acetate (gradient) | 70-90% | >99% | ¹H NMR, HPLC, TLC |

| Sublimation | >90% | N/A (Vacuum) | 70-95% | >99.5% | ¹H NMR, HPLC, Melting Point |

Experimental Protocols

Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid compound. The key is to select a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Protocol for Recrystallization from Ethanol:

-

Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (approximately 131-133°C) to remove any residual solvent.

Column Chromatography

Column chromatography is ideal for separating the desired product from impurities with different polarities.

Protocol for Silica Gel Column Chromatography:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).

-

Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

-

Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with the initial non-polar solvent system (e.g., 9:1 Hexane/Ethyl Acetate).

-

Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 Hexane/Ethyl Acetate) to elute the compounds from the column.

-

Monitor the separation using Thin Layer Chromatography (TLC).

-

-

Fraction Collection: Collect the fractions containing the purified this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Drying: Dry the resulting solid in a vacuum oven.

Sublimation

Sublimation is a highly effective technique for obtaining ultra-pure material, particularly for applications in organic electronics.

Protocol for Vacuum Sublimation:

-

Sample Preparation: Ensure the crude this compound is completely dry. Grind the solid into a fine powder to increase the surface area.

-

Apparatus Setup:

-

Place the powdered sample in the bottom of a sublimation apparatus.

-

Insert the cold finger and ensure a good vacuum seal.

-

Connect the apparatus to a high-vacuum line (pressure < 0.1 Torr is ideal).

-

Start the flow of coolant (e.g., chilled water) through the cold finger.

-

-

Sublimation Process:

-

Once a stable vacuum is achieved, gradually heat the bottom of the apparatus using a heating mantle or oil bath.

-

The optimal temperature for sublimation should be determined experimentally but is typically in the range of 120-180°C for carbazole derivatives.[1]

-

Observe the deposition of purified crystals on the cold finger.

-

-

Product Collection:

-

After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Carefully vent the system and remove the cold finger.

-

Scrape the purified crystals from the cold finger.

-

Visualization of Workflows

The following diagrams illustrate the logical flow of the purification techniques described above.

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound by column chromatography.

Caption: Workflow for the purification of this compound by vacuum sublimation.

Purity Assessment

The purity of this compound after each purification step should be assessed using appropriate analytical techniques.

-

Thin Layer Chromatography (TLC): A quick and convenient method to monitor the progress of a column chromatography and to get a preliminary indication of purity. A single spot for the product suggests a high degree of purity.

-

¹H Nuclear Magnetic Resonance (¹H NMR): Provides detailed structural information and is an excellent tool for assessing purity. The absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity. A known ¹H NMR spectrum of this compound can be used as a reference.[2]

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of a compound. A single sharp peak in the chromatogram is indicative of a pure substance.

-

Melting Point: A pure crystalline solid has a sharp and defined melting point range. A broad melting point range usually indicates the presence of impurities. The reported melting point of this compound is around 131-133°C.

By following the detailed protocols and employing the appropriate analytical techniques, researchers can confidently obtain high-purity this compound for their specific applications.

References

Methodological & Application

Application Notes and Protocols for 3,6-Disubstituted Carbazole Derivatives as Hole Transporting Materials in Perovskite Solar Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quest for highly efficient, stable, and cost-effective perovskite solar cells (PSCs) has driven extensive research into novel hole-transporting materials (HTMs) that can replace the expensive and commonly used spiro-OMeTAD.[1] Among the most promising alternatives, derivatives of 3,6-disubstituted carbazole (B46965) have emerged as a compelling class of compounds.[1] Carbazole-based HTMs offer excellent thermal stability, high hole mobility, and can be synthesized with relative ease, making them attractive for next-generation photovoltaic devices.[1][2] This document provides a comprehensive overview of the application of 3,6-disubstituted carbazole derivatives, with a focus on those incorporating methoxy (B1213986) groups, as HTMs in PSCs, including their performance data, experimental protocols for synthesis and device fabrication, and key characterization techniques.

Data Presentation: Performance of Carbazole-Based HTMs

The performance of a hole-transporting material is a critical determinant of the overall power conversion efficiency (PCE) of a perovskite solar cell. Key photovoltaic parameters include the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following tables summarize the performance of several 3,6-disubstituted carbazole-based HTMs in n-i-p perovskite solar cell architectures, compared to the standard spiro-OMeTAD.

Table 1: Photovoltaic Performance of Selected 3,6-Disubstituted Carbazole-Based HTMs

| Hole Transporting Material (HTM) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| Standard HTM | |||||

| spiro-OMeTAD | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~17 - 22+ | [1] |

| 3,6-Carbazole Derivatives | |||||

| EPC | - | - | - | 13.11 | [3] |

| SGT-405 | - | - | - | 14.79 | [2][4] |

| V1207 | - | - | - | ~18 | [2][5][6] |

| V1209 | - | - | - | ~18 | [2][5][6] |

| V1221 | - | - | - | ~18 | [2][5][6] |

| V1225 | - | - | - | ~18 | [2][5][6] |

| KZRD | - | - | - | 20.40 | [7] |

Note: '-' indicates data not available in the cited sources. The performance of PSCs is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.

Table 2: Electronic Properties of Selected Carbazole-Based HTMs

| Hole Transporting Material (HTM) | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Reference |

| EPC | -5.38 | -2.19 | - | [3] |

| V1209 | -4.93 (Ip) | - | 10⁻⁵ | [5][6] |

| V1221 | -4.83 (Ip) | - | 10⁻⁵ | [5][6] |

| V1225 | -4.91 (Ip) | - | 10⁻⁵ | [5][6] |

| V1207 | -4.82 (Ip) | - | - | [5][6] |

Note: HOMO levels are often reported as ionization potentials (Ip) measured by techniques like photoelectron spectroscopy in air (PESA).[6] The LUMO can be estimated from the HOMO level and the optical bandgap.

Experimental Protocols

Synthesis of 3,6-Disubstituted Carbazole Derivatives (General Protocol)

A prevalent synthetic route to functionalize the 3,6-positions of the carbazole core is through cross-coupling reactions, such as the Buchwald-Hartwig amination, starting from 3,6-dibromo-9-alkyl-9H-carbazole.[2] This allows for the introduction of various functional groups, including those containing methoxy moieties, which are known to favorably tune the electronic properties of the final HTM.[8][9]

1.1. Materials and Reagents:

-

3,6-Dibromo-9-alkyl-9H-carbazole

-

Desired aryl amine (e.g., bis(4-methoxyphenyl)amine)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., P(tBu)₃)

-

Base (e.g., NaOtBu)

-

Anhydrous toluene (B28343)

-

Standard workup and purification reagents (water, organic solvents, silica (B1680970) gel)

1.2. General Procedure for Buchwald-Hartwig Amination:

-

In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 3,6-dibromo-9-alkyl-9H-carbazole (1 equivalent), the desired aryl amine (2.2 equivalents), the palladium catalyst (2-5 mol%), and the ligand (4-10 mol%).[2]

-

Add the base (3-4 equivalents).[2]

-

Add anhydrous toluene via syringe.[2]

-

Heat the reaction mixture to a specified temperature (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction to room temperature and quench with water.[2]

-

Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[2]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel to yield the desired 3,6-disubstituted carbazole derivative.[2]

Fabrication of a Mesoporous n-i-p Perovskite Solar Cell

This protocol outlines the fabrication of a standard mesoporous n-i-p perovskite solar cell using a carbazole-based HTM.[1][2][5]

2.1. Materials and Solutions:

-

Substrates: Fluorine-doped tin oxide (FTO) coated glass.

-

Electron Transport Layer (ETL): Compact TiO₂ (c-TiO₂) blocking layer solution and mesoporous TiO₂ (mp-TiO₂) paste.

-

Perovskite Precursor Solution: e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF/DMSO solvent mixture.

-

Hole-Transporting Layer (HTL) Solution: The synthesized 3,6-disubstituted carbazole derivative dissolved in a solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP.

-

Metal Contact: Gold (Au) or Silver (Ag).

2.2. Fabrication Procedure:

-

Substrate Cleaning: Sequentially clean the FTO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-Ozone for 15 minutes.[1]

-

Electron Transport Layer (ETL) Deposition:

-

Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the mp-TiO₂ layer.[1] Anneal the films on a hotplate at 100-150 °C for 30-60 minutes to induce crystallization.[2]

-

Hole-Transporting Layer (HTL) Deposition: After the perovskite layer has cooled, deposit the HTL solution by spin-coating (e.g., at 4000 rpm for 30 seconds).[2]

-

Metal Contact Deposition: Define the active area of the device using a shadow mask. Deposit the top metal contact (e.g., 80-100 nm of gold) by thermal evaporation under high vacuum.[1][2]

Characterization of Perovskite Solar Cells

3.1. Current Density-Voltage (J-V) Measurements:

-

Use a solar simulator with a source meter (e.g., Keithley 2400) under standard test conditions (AM 1.5G, 100 mW/cm²).[1][2]

-

From the J-V curves, extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[2]

3.2. External Quantum Efficiency (EQE) Measurement:

-

Measure the EQE spectrum using a dedicated system comprising a xenon lamp, a monochromator, and a lock-in amplifier.[2]

-

Calibrate the system with a certified reference photodiode.[2]

-

Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the Jsc and verify the value obtained from the J-V measurement.[2]

3.3. Stability Testing:

-

To assess the long-term stability, store the unencapsulated devices in a controlled environment (e.g., in the dark at a specific relative humidity) and periodically measure their J-V characteristics over time.[3]

Visualizations

Caption: Synthetic workflow for 3,6-disubstituted carbazole HTMs.

Caption: Workflow for perovskite solar cell fabrication.

Caption: Energy level alignment in a perovskite solar cell.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 8. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

Application Notes & Protocols for the Fabrication of 3,6-Dimethoxy-9H-carbazole Based OLED Devices

Abstract: This document provides detailed application notes and experimental protocols for the fabrication of Organic Light-Emitting Diode (OLED) devices utilizing derivatives of 3,6-Dimethoxy-9H-carbazole. Carbazole (B46965) derivatives are a vital class of materials in organic electronics due to their excellent hole-transporting properties, high thermal stability, and electron-rich nature.[1] Specifically, the methoxy (B1213986) groups at the 3 and 6 positions enhance the electron-donating character of the carbazole core, making these derivatives suitable for use as hole-transporting layers (HTLs) or as building blocks for emissive materials.[2] These protocols are intended for researchers and scientists in materials science and drug development, detailing both solution-processing and thermal evaporation techniques for device fabrication.

Introduction to this compound in OLEDs

The carbazole moiety is a foundational component in the design of materials for optoelectronic applications.[3] Its rigid, planar structure and favorable electronic properties facilitate efficient charge transport.[1][4] The introduction of methoxy (-OCH₃) groups at the 3 and 6 positions serves to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for optimizing charge injection and balancing within an OLED device.

Derivatives of this compound are often incorporated into more complex molecular structures to serve two primary functions:

-

Hole Transport Layers (HTLs): These materials facilitate the efficient transport of holes from the anode to the emissive layer while blocking electrons, ensuring that charge recombination occurs in the desired region.[1]

-

Host or Emitter Materials: The carbazole derivative can be used as a host material for a phosphorescent or fluorescent dopant or be part of a larger emissive molecule itself, often in thermally activated delayed fluorescence (TADF) emitters.[2][5]

This document will focus on a generalized fabrication process, using a this compound derivative as a key component in the device stack.

Experimental Workflows and Device Architecture

The fabrication of a multilayer OLED device is a sequential process requiring precision and a controlled environment to ensure optimal performance and longevity.[6] The general workflow involves substrate preparation, sequential deposition of organic layers and a metal cathode, and finally, encapsulation.

Caption: General workflow for solution-processed OLED fabrication.

A typical multilayer OLED structure is designed to optimize charge injection, transport, and recombination.

Caption: Typical multilayer OLED device architecture.

Experimental Protocols

The following protocols outline the key steps for fabricating an OLED device. These procedures should be performed in a cleanroom environment, with the vacuum-dependent steps carried out inside a glovebox integrated with a thermal evaporator.[6]

Substrate Cleaning Protocol

Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrate is critical to remove organic residues and dust, ensuring good film adhesion and preventing device short-circuits.[6]

-

Initial Scrub: Gently scrub the ITO substrates with a lint-free wipe and a Hellmanex III solution or equivalent detergent.

-

Ultrasonic Bath 1 (Detergent): Place substrates in a rack and sonicate in a beaker of detergent solution for 15 minutes.

-

Ultrasonic Bath 2 (DI Water): Rinse thoroughly with deionized (DI) water and sonicate in fresh DI water for 15 minutes.

-

Ultrasonic Bath 3 (Acetone): Transfer the rack to a beaker with acetone (B3395972) and sonicate for 15 minutes.

-

Ultrasonic Bath 4 (IPA): Transfer the rack to a beaker with isopropyl alcohol (IPA) and sonicate for 15 minutes.[7]

-

Drying: Remove substrates and dry them completely using a stream of high-purity nitrogen gas.

-

Surface Treatment: Immediately before use, treat the ITO surface with UV-Ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.

Solution-Processed Layer Deposition Protocol

This protocol details the spin-coating method for depositing the hole-transport and emissive layers.[7][8] All solutions should be filtered through a 0.22 or 0.45 µm syringe filter before use.

-

Hole Transport Layer (HTL) Deposition:

-